molecular formula C14H11BrO2 B3250964 2-(Benzyloxy)-6-bromobenzaldehyde CAS No. 206002-17-7

2-(Benzyloxy)-6-bromobenzaldehyde

Cat. No.: B3250964
CAS No.: 206002-17-7
M. Wt: 291.14 g/mol
InChI Key: WUBKFUFQVXYNDV-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzaldehyde (B42025) Chemistry

Halogenated benzaldehydes are a class of aromatic compounds where one or more hydrogen atoms on the benzene (B151609) ring are replaced by halogens. This substitution significantly alters the electronic properties and reactivity of the molecule, rendering them valuable as versatile intermediates in various chemical industries. acs.org The presence of a halogen, such as bromine, introduces a reactive handle for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions.

2-(Benzyloxy)-6-bromobenzaldehyde is a prime example of a multifunctional halogenated benzaldehyde. The key structural features are:

An Aldehyde Group: This group is susceptible to nucleophilic attack and can be readily transformed into a variety of other functionalities, including alcohols, carboxylic acids, or imines. It also directs incoming substituents to the meta position, although its electronic influence is often secondary to the other groups present.

A Bromine Atom: The C-Br bond is a critical site for metal-catalyzed reactions. It allows for the formation of new carbon-carbon or carbon-heteroatom bonds through reactions like Suzuki, Heck, and Sonogashira couplings, which are fundamental to modern synthetic chemistry. rsc.orgnih.gov

A Benzyloxy Group: This group serves a dual purpose. It acts as a protecting group for the phenol, which can be deprotected in later synthetic stages to reveal a reactive hydroxyl group. Additionally, its steric bulk and electronic nature can influence the reactivity of the adjacent bromine atom and aldehyde group, a common strategy in regioselective synthesis.

Ortho Substitution Pattern: The 1,2,3-trisubstituted pattern creates a sterically hindered environment around the aldehyde, which can be exploited for selective transformations.

The interplay of these functional groups within a single molecule provides chemists with a pre-functionalized scaffold, streamlining the synthesis of complex targets by reducing the number of steps required to introduce these functionalities separately.

Significance as a Versatile Synthetic Precursor

The utility of this compound and its close analogues as versatile precursors is demonstrated in their application to the total synthesis of natural products and other biologically relevant molecules. The strategic placement of the bromo and benzyloxy groups allows for the sequential and regioselective construction of complex ring systems.

A notable example highlighting the synthetic power of this structural motif is found in the total synthesis of the antitumor antibiotic lavendamycin (B1674582) methyl ester. acs.org In this synthesis, a closely related derivative, 2-amino-3-(benzyloxy)-4-bromobenzaldehyde , serves as a critical component of the AB ring system. This precursor undergoes a Friedlander condensation, a classic method for quinoline (B57606) synthesis, with a functionalized β-carboline partner to construct the core of the lavendamycin molecule. acs.org The bromo and benzyloxy groups are essential for the subsequent elaboration into the final quinoline-5,8-quinone structure of the natural product.

Similarly, the synthesis of Amaryllidaceae alkaloids, a family of compounds with potent biological activities, has utilized precursors with a benzyloxy-bromo-aryl pattern. For instance, the chemoenzymatic synthesis of 10-benzyloxy narciclasine (B1677919) , an unnatural derivative of the anticancer agent narciclasine, employs an intramolecular Heck cyclization as a key step. nih.gov This reaction, which forms a new carbon-carbon bond to build the phenanthridone core, relies on a precursor containing the bromo-aryl moiety necessary for the palladium-catalyzed cyclization.

These examples underscore the role of this compound as a "linchpin" fragment, a stable yet reactive molecule that can be used to connect different parts of a complex target molecule through reliable and high-yielding chemical reactions.

Overview of Research Trajectories in Complex Molecule Construction

Current research involving precursors like this compound is largely focused on the development of efficient and novel synthetic routes to complex heterocyclic and polycyclic natural products. The primary research trajectories leverage the unique reactivity of each functional group.

Key Research Trajectories:

Synthetic StrategyKey Reaction TypePrecursor Functional Group UtilizedResulting StructureRepresentative Application
Heterocycle FormationCondensation ReactionsAldehydeQuinolines, AuronesLavendamycin Synthesis acs.org
C-C Bond FormationIntramolecular Heck CyclizationAryl BromidePolycyclic Aromatic SystemsNarciclasine Synthesis nih.gov
C-C Bond FormationSuzuki & Other Cross-CouplingsAryl BromideBiaryl Systems, Substituted ArenesGeneral Synthetic Methodology rsc.orgorganic-chemistry.org
Cyclization ReactionsRadical CyclizationAldehyde/Alkene MoietyBenzocycloketonesChromanone Synthesis

One major avenue of research is the continued application of palladium-catalyzed cross-coupling reactions. nih.gov The aryl bromide functionality is a reliable reaction partner in Suzuki, Stille, Negishi, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of substituents at the C6 position. This modularity is crucial for creating libraries of analogues for structure-activity relationship (SAR) studies in medicinal chemistry.

Another significant research direction involves intramolecular reactions to form ring systems. As seen in the narciclasine synthesis, the intramolecular Heck reaction is a powerful tool for building polycyclic frameworks. nih.gov Furthermore, the aldehyde group can participate in various cyclization strategies. For example, after conversion to an appropriate alkene, it can undergo radical cyclization to form fused ring systems like chromanones.

The development of novel aurone (B1235358) derivatives, a class of flavonoid-like compounds, also represents a promising application. Syntheses have utilized related benzyloxy-substituted chalcones, which are formed from benzaldehyde precursors, to construct the benzofuranone core of aurones via oxidative cyclization. niscpr.res.inniscpr.res.in This highlights a trajectory toward synthesizing natural product-like scaffolds with potential biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBKFUFQVXYNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies for 2 Benzyloxy 6 Bromobenzaldehyde

Strategies for O-Benzylation of Substituted Hydroxybenzaldehydes

The formation of the benzyloxy ether is a critical step in the synthesis. The Williamson ether synthesis is a foundational and widely used method for this transformation, involving the reaction of a deprotonated alcohol (phenoxide) with an organohalide. wikipedia.org This reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as the nucleophile. masterorganicchemistry.com For the synthesis of 2-(Benzyloxy)-6-bromobenzaldehyde, this strategy can be applied to different precursors.

A common pathway begins with a 2-hydroxybenzaldehyde (salicylaldehyde) derivative. The phenolic hydroxyl group is first deprotonated with a suitable base to form a more nucleophilic phenoxide. This intermediate is then reacted with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, to form the benzyl ether. semanticscholar.org

The choice of base and solvent is crucial for the reaction's success. Stronger bases like sodium hydride (NaH) ensure complete deprotonation of the phenol, while weaker bases like potassium carbonate (K₂CO₃) are also effective, particularly in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. masterorganicchemistry.com

PrecursorReagentsBaseSolventTemperatureYield
2-HydroxybenzaldehydeBenzyl bromide (BnBr)K₂CO₃DMF80°CHigh
2-HydroxybenzaldehydeBenzyl chloride (BnCl)NaHTHFRoom Temp.Good
2,4-DihydroxybenzaldehydeBenzyl bromide (BnBr)K₂CO₃DMF80°C67% semanticscholar.org

This table presents typical conditions for the benzylation of hydroxybenzaldehyde precursors based on established methodologies.

A more direct approach involves the benzylation of 2-bromo-6-hydroxybenzaldehyde. This intermediate already possesses the required bromine and aldehyde functionalities. The synthetic step is again a Williamson ether synthesis. The presence of the electron-withdrawing bromo and aldehyde groups increases the acidity of the phenolic proton, facilitating its removal by a base.

The reaction follows the same principles as the benzylation of simpler hydroxybenzaldehydes. The substrate, 2-bromo-6-hydroxybenzaldehyde, is treated with a base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with a benzyl halide.

Reagent 1Reagent 2BaseSolventOutcome
2-Bromo-6-hydroxybenzaldehydeBenzyl bromideK₂CO₃AcetonitrileFormation of this compound
2-Bromo-6-hydroxybenzaldehydeBenzyl chlorideNaHTHFFormation of this compound

This table outlines the reaction components for the direct benzylation of the brominated precursor.

Regioselective Bromination Approaches for Functionalized Benzaldehydes

Achieving the correct regiochemistry during the bromination step is a significant synthetic hurdle. The directing effects of the substituents on the ring (hydroxyl/benzyloxy and aldehyde) determine the position of electrophilic attack. The aldehyde group is a meta-director, while the hydroxyl and benzyloxy groups are strong ortho, para-directors.

When starting with 2-(benzyloxy)benzaldehyde, the powerful ortho, para-directing benzyloxy group would typically direct bromination to the para position (C4) and the other ortho position (C6). Selective bromination at the C6 position requires overcoming the steric hindrance from the adjacent benzyloxy group and controlling the electronic preference for the para position.

Advanced methods for achieving regioselective bromination include:

Directed Ortho-Metalation: This strategy involves using a directing group to deliver a metalating agent (like an organolithium reagent) to a specific ortho position, followed by quenching with an electrophilic bromine source (e.g., Br₂ or CBr₄). While the aldehyde itself is incompatible, it can be temporarily converted into a directing group such as an oxime. acs.orgfigshare.comresearchgate.net

Catalyst-Controlled Bromination: Palladium-catalyzed C-H activation has emerged as a powerful tool for the ortho-halogenation of aromatic compounds. acs.org Using a transient directing group, it is possible to achieve selective bromination at the C-H bond ortho to an aldehyde. acs.org

Kinetically Controlled Electrophilic Bromination: The use of specific brominating agents and conditions can favor one isomer over another. For instance, N-bromosuccinimide (NBS) in the presence of silica (B1680970) gel has been shown to be a regioselective brominating agent for certain aromatic compounds. nih.gov Treatment of a benzyloxy-substituted compound with NBS can afford specific bromo-isomers. nih.gov

Multi-step Reaction Sequences for Aromatic Ring Functionalization

The synthesis of this compound is inherently a multi-step process where the order of reactions is critical. Two plausible sequences starting from a common precursor, 2-hydroxybenzaldehyde (salicylaldehyde), illustrate the strategic considerations required.

Sequence A: Bromination followed by Benzylation

Ortho-Bromination of Salicylaldehyde: The first step is the selective bromination of salicylaldehyde. The powerful activating and ortho, para-directing hydroxyl group directs the incoming electrophile. To achieve bromination at the C6 position, conditions must be carefully controlled to favor this position over the electronically preferred and less hindered C4 position.

Benzylation of 2-Bromo-6-hydroxybenzaldehyde: The resulting 2-bromo-6-hydroxybenzaldehyde is then subjected to O-benzylation as described in section 2.1.2.

Sequence B: Benzylation followed by Bromination

Benzylation of Salicylaldehyde: Salicylaldehyde is first converted to 2-(benzyloxy)benzaldehyde using the methods outlined in section 2.1.1.

Regioselective Bromination: The resulting 2-(benzyloxy)benzaldehyde is then brominated. The benzyloxy group is a strong ortho, para-director. The challenge in this step is to achieve selective bromination at the C6 position, as the C4 (para) position is also activated and sterically more accessible. This step may require advanced catalyst-controlled methods as discussed in section 2.2 to achieve the desired regioselectivity.

An alternative multi-step route could begin with a bromophenol, followed by ortho-formylation and subsequent benzylation. For example, the ortho-formylation of 2-bromophenol can yield 3-bromosalicylaldehyde (2-hydroxy-3-bromobenzaldehyde), which upon benzylation would yield the incorrect isomer. orgsyn.org Therefore, a route starting from 2-bromo-6-nitrophenol, followed by reduction, diazotization, formylation (Sandmeyer-type reaction), and finally benzylation, represents a more complex but potentially viable pathway. Modern one-pot reduction and cross-coupling procedures offer streamlined approaches to functionalized benzaldehydes, although their application to this specific target would require dedicated investigation. rug.nlacs.org

Iii. Reactivity and Transformation Pathways of 2 Benzyloxy 6 Bromobenzaldehyde

Cross-Coupling Reactions

The presence of the C-Br bond on the aromatic ring makes 2-(Benzyloxy)-6-bromobenzaldehyde an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing complex molecular frameworks from simpler precursors.

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org For this compound, the Sonogashira coupling serves as a crucial step to introduce an alkynyl moiety, which is a versatile precursor for further transformations, particularly cyclization reactions.

The reaction of this compound with a terminal alkyne, such as trimethylsilylacetylene (B32187), under Sonogashira conditions yields the corresponding 2-(benzyloxy)-6-alkynylbenzaldehyde derivative. The use of trimethylsilylacetylene is advantageous as it is a liquid and prevents further reaction at the other end of the alkyne. wikipedia.org The subsequent removal of the trimethylsilyl (B98337) (TMS) protecting group, often achieved with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), affords the terminal alkyne, 2-(Benzyloxy)-6-ethynylbenzaldehyde. This intermediate is a key building block for constructing heterocyclic systems. wikipedia.orgresearchgate.net The Sonogashira coupling of 2-halobenzaldehydes with terminal acetylenes is a well-established method for accessing these 2-alkynylbenzaldehyde intermediates. researchgate.net

A general reaction scheme is presented below:

Step 1: Sonogashira Coupling

This compound + Trimethylsilylacetylene ---(Pd catalyst, Cu(I) co-catalyst, Base)--> 2-(Benzyloxy)-6-((trimethylsilyl)ethynyl)benzaldehyde

Step 2: Deprotection

2-(Benzyloxy)-6-((trimethylsilyl)ethynyl)benzaldehyde ---(TBAF)--> 2-(Benzyloxy)-6-ethynylbenzaldehyde

The success and efficiency of the Sonogashira coupling are highly dependent on the choice of the palladium catalyst, ligands, copper co-catalyst, base, and solvent. wikipedia.orglibretexts.org

Palladium Catalysts: Both Pd(0) and Pd(II) complexes can be used. Common precatalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, the latter being reduced in situ to the active Pd(0) species. wikipedia.orglibretexts.org

Copper Co-catalyst: Copper(I) salts, typically CuI, are used to facilitate the reaction by forming a copper(I) acetylide intermediate, which accelerates the catalytic cycle. wikipedia.org However, copper-free Sonogashira couplings have also been developed to avoid issues like the formation of homocoupled alkyne byproducts (Glaser coupling). organic-chemistry.orglibretexts.org

Ligands: The ligands coordinated to the palladium center are critical for catalyst stability and reactivity. Electron-rich and sterically bulky phosphine (B1218219) ligands can enhance the rate of the oxidative addition step. libretexts.org Beyond traditional triphenylphosphine (B44618) (PPh₃), bidentate phosphines like dppf and bulky monodentate phosphines are used. wikipedia.org N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering greater stability and catalytic activity, even for less reactive aryl chlorides. libretexts.org

Base and Solvent: An amine base, such as triethylamine (B128534) or diethylamine, is required to neutralize the hydrogen halide byproduct and often serves as the solvent. wikipedia.org

The following table summarizes various catalytic systems used in Sonogashira couplings of aryl halides, which are applicable to this compound.

Catalyst SystemLigandCo-catalystBaseKey Features & Notes
PdCl₂(PPh₃)₂TriphenylphosphineCuITriethylamineThe classic, widely used system for aryl bromides and iodides. wikipedia.org
Pd₂(dba)₃Bidentate Phosphines (e.g., dppe, dppp, dppf)CuIVarious AminesBidentate ligands can improve catalyst stability and efficiency. wikipedia.orgwikipedia.org
Pd(OAc)₂Bulky, Electron-Rich Phosphines (e.g., t-BuXPhos)NoneCs₂CO₃Enables efficient copper-free coupling, even with challenging aryl chlorides. libretexts.org
[Pd(allyl)Cl]₂N-Heterocyclic Carbene (NHC)CuIPyrrolidineNHC ligands provide highly stable and active catalysts. libretexts.org
Fe(acac)₃ / ppm PdXPhosNoneCs₂CO₃An iron-catalyzed system with trace palladium, offering a more economical and sustainable option. nih.gov

While specific studies on the Suzuki-Miyaura coupling of this compound are not prevalent, research on closely related systems highlights its potential. For instance, the Suzuki-Miyaura cross-coupling of various iodo-benzyloxy-benzaldehydes with 2- and 3-thiophene-boronic acids and 2- and 3-furan-boronic acids has been successfully demonstrated. This research showed that catalyst and base selection were crucial for achieving high yields. A system employing tetrakis(triphenylphosphine)palladium(0) with aqueous cesium carbonate in DMF was found to be highly effective for coupling with 2-thiophene and furan (B31954) boronic acids, yielding the desired heteroaryl-substituted benzyloxy-benzaldehydes in 75-93% yields. This indicates that the Suzuki-Miyaura reaction is a viable method for introducing aryl and heteroaryl moieties at the 6-position of the benzyloxy-benzaldehyde scaffold.

Beyond the Sonogashira and Suzuki reactions, this compound is a potential substrate for other important C-C and C-N bond-forming reactions.

Heck Reaction: The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes. libretexts.orgrsc.org this compound could react with various alkenes in the presence of a palladium catalyst and a base. This would introduce an alkenyl group at the 6-position, which could then serve as a handle for further transformations, such as radical cyclization. libretexts.orgrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with amines. wikipedia.org Reacting this compound with primary or secondary amines under Buchwald-Hartwig conditions would yield 2-(benzyloxy)-6-aminobenzaldehyde derivatives. This provides a direct route to nitrogen-containing compounds, which can be precursors for N-heterocycles through subsequent cyclization involving the aldehyde. nih.gov

Palladium-Catalyzed Sonogashira Coupling

Cyclization Reactions for Heterocyclic Scaffolds

A key synthetic application of the functionalized products derived from this compound is their use in constructing heterocyclic ring systems. The ortho relationship between the aldehyde and the newly introduced group via cross-coupling is ideal for intramolecular cyclization reactions.

One of the most direct applications follows the Sonogashira coupling. The resulting 2-(benzyloxy)-6-alkynylbenzaldehydes are excellent precursors for isochromene derivatives. It has been shown that 2-alkynylbenzaldehydes, accessed via Sonogashira coupling of 2-halobenzaldehydes, can undergo a palladium-catalyzed annulation to afford isochromene-containing products. researchgate.net This intramolecular cyclization involves the nucleophilic attack of the aldehyde oxygen onto the alkyne, activated by the palladium catalyst, leading to the formation of the six-membered oxygen-containing heterocycle.

Furthermore, if a nitrogen nucleophile is introduced at the 6-position via a Buchwald-Hartwig amination, subsequent intramolecular condensation with the aldehyde group can lead to the formation of nitrogen-containing heterocycles like quinolines or related fused systems, depending on the nature of the amine used. The synthesis of 1H-benzotriazoles from immobilized 2-haloarenes has been demonstrated through a sequence of Buchwald-Hartwig amination followed by acidic cleavage and cyclization, highlighting a pathway for forming nitrogen heterocycles. nih.gov

Larock Isoquinoline (B145761) Synthesis

The Larock isoquinoline synthesis, a powerful palladium-catalyzed annulation reaction, provides an efficient method for constructing substituted isoquinolines. This reaction typically involves the coupling of an o-halo- or o-triflyloxybenzaldehyde derivative with an alkyne. In the context of this compound, the aldehyde first needs to be converted into an imine, which then participates in the cyclization.

While the Larock synthesis is predominantly palladium-catalyzed, related copper-catalyzed cyclizations of terminal acetylenes with o-iodobenzaldehyde imines have been developed to produce isoquinolines. organic-chemistry.org A plausible mechanism for a palladium-catalyzed process with this compound, after its conversion to an imine (e.g., a tert-butylimine), involves several key steps. The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) species, forming an arylpalladium(II) complex. This is followed by the coordination and subsequent migratory insertion of the alkyne into the aryl-palladium bond. The resulting vinylpalladium intermediate then undergoes intramolecular C-N bond formation via nucleophilic attack of the imine nitrogen onto the palladium-bound vinyl group, forming a six-membered palladacycle. Finally, reductive elimination regenerates the Pd(0) catalyst and yields the isoquinoline product. nih.gov The presence of ligands, such as phosphines, and additives like chlorides can significantly influence the reaction's efficiency. ub.edu

The Larock isoquinoline synthesis is notably effective for a wide range of substituted isoquinolines. nih.gov The reaction is particularly efficient with aryl- or alkenyl-substituted alkynes. nih.gov However, the presence of ortho-substituents, such as the benzyloxy group in this compound, can introduce steric hindrance that may affect the reaction rate and yield. The nature of the imine is also critical; for instance, electron-rich imines can extend the reaction's applicability to alkyl-substituted alkynes. nih.gov

Recent advancements have demonstrated the first asymmetric Larock isoquinoline synthesis, leading to axially chiral 3,4-disubstituted isoquinolines with high enantioselectivity. acs.org This was achieved using a palladium acetate (B1210297)/Walphos SL-W002-1 catalytic system. acs.org The substrate scope for this asymmetric variant is broad, accommodating various substituents on the o-(1-alkynyl)benzaldimine. acs.org

A modified Larock method for quinoline (B57606) synthesis, which could be conceptually extended to isoquinolines, utilizes a Heck reaction of 2-bromoanilines with allylic alcohols followed by dehydrogenation. organic-chemistry.org This highlights the versatility of palladium catalysis in synthesizing nitrogen heterocycles from ortho-halo precursors. organic-chemistry.org

The following table summarizes representative examples of Larock-type isoquinoline syntheses, illustrating the scope of the reaction with various precursors.

Aryl Halide Precursor (Imine form)AlkyneCatalyst SystemProductYield (%)Reference
o-Iodobenzaldehyde tert-butylimineDiphenylacetylenePd(OAc)₂, PPh₃, Na₂CO₃1,3,4-Triphenylisoquinoline95 nih.gov
o-Iodobenzaldehyde tert-butylimine1-Phenyl-1-propynePd(OAc)₂, PPh₃, Na₂CO₃4-Methyl-1,3-diphenylisoquinoline93 nih.gov
N-tert-Butyl-2-iodo-3-methoxybenzaldimine1-Phenyl-1-hexynePd(OAc)₂, PPh₃, Na₂CO₃8-Methoxy-1-phenyl-3-butyl-4-H-isoquinoline85 nih.gov
N-tert-Butyl-2-(phenylethynyl)benzaldiminePhenyl trifluoromethanesulfonatePd(OAc)₂/Walphos SL-W002-1Axially chiral 3,4-diphenylisoquinoline98 acs.org

Friedländer Condensation and Derivatives

The Friedländer synthesis is a classic and widely used method for the preparation of quinolines, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). While this compound is not a direct substrate for the Friedländer reaction due to the absence of an amino group, its conversion to a 2-aminobenzaldehyde derivative would open up this synthetic pathway.

The conversion of the bromo-substituent in this compound to an amino group, or the use of a nitro-analogue that can be reduced in situ, would provide the necessary 2-aminobenzaldehyde precursor for the Friedländer condensation. The subsequent reaction with a ketone or aldehyde, typically under acidic or basic catalysis, leads to the formation of a quinoline ring. The reaction proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration.

A practical one-pot method involves the reduction of o-nitroarylcarbaldehydes with iron in the presence of a catalytic amount of aqueous hydrochloric acid, followed by the in situ condensation with a carbonyl compound. organic-chemistry.org This approach is compatible with a wide array of carbonyl components, including aliphatic, aromatic, and heteroaromatic ketones and aldehydes, tolerating various functional groups. organic-chemistry.org

When unsymmetrical ketones are used in the Friedländer synthesis, the formation of regioisomers is possible. The regioselectivity can be influenced by the reaction conditions (acidic vs. basic) and the nature of the substituents on both the aminobenzaldehyde and the ketone. In general, under basic conditions, the reaction tends to proceed via an initial aldol addition, while under acidic conditions, Schiff base formation may be favored. The specific substitution pattern of the 2-aminobenzaldehyde precursor derived from this compound would also play a role in directing the cyclization.

The scope of the one-pot Friedländer synthesis has been explored extensively, with some limitations noted for substrates sensitive to the reduction conditions, such as those bearing bromo groups, which may be reduced. organic-chemistry.org This suggests that a direct one-pot conversion of this compound via an in situ amination/condensation might be challenging, and a stepwise approach would likely be more successful.

The following table presents examples of the one-pot Friedländer synthesis, demonstrating the variety of quinolines that can be accessed.

o-Nitrobenzaldehyde DerivativeCarbonyl CompoundProductYield (%)Reference
2-NitrobenzaldehydeAcetone2-Methylquinoline85 organic-chemistry.org
2-NitrobenzaldehydeAcetophenone2-Phenylquinoline92 organic-chemistry.org
4-Chloro-2-nitrobenzaldehydeCyclohexanone7-Chloro-1,2,3,4-tetrahydroacridine88 organic-chemistry.org
5-Methoxy-2-nitrobenzaldehydeEthyl acetoacetateEthyl 6-methoxy-2-methylquinoline-3-carboxylate75 organic-chemistry.org

Intramolecular Annulation Reactions

The presence of both a bromo substituent and an aldehyde group in an ortho relationship on the benzene (B151609) ring of this compound makes it an ideal substrate for various intramolecular annulation reactions, particularly those catalyzed by transition metals like palladium. These reactions can lead to the formation of new carbocyclic or heterocyclic rings fused to the existing benzene ring.

One prominent example of such a transformation is the intramolecular Heck reaction. wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene tethered to the same molecule. wikipedia.org For this compound, this would first require the conversion of the aldehyde group into a moiety containing an alkene. For instance, an allylboration of the aldehyde would introduce a homoallylic alcohol, which could then undergo an intramolecular Heck reaction to form a five-membered ring. A one-pot allylboration-Heck reaction of 2-bromobenzaldehydes has been developed for the synthesis of 3-methyleneindan-1-ols, which can be achieved with high enantioselectivity using a chiral Brønsted acid. nih.gov

The general mechanism of the intramolecular Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by intramolecular migratory insertion of the tethered alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the cyclized product and regenerate the catalyst. wikipedia.org

Another potential intramolecular annulation pathway is a Suzuki-type coupling. While typically an intermolecular reaction, intramolecular variants exist. For this compound, this would necessitate the conversion of the aldehyde into a boronic acid or ester derivative. Subsequent intramolecular palladium-catalyzed coupling between the aryl bromide and the boronic acid derivative could lead to the formation of a fused ring system. The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between organoboron compounds and organic halides catalyzed by a palladium complex in the presence of a base. synarchive.comnih.govrsc.org

The benzyloxy group can also participate in cyclization reactions. For example, palladium-catalyzed intramolecular S-arylation has been used to form peptide macrocycles, demonstrating the feasibility of forming rings via the activation of an aryl halide and subsequent attack by a tethered nucleophile. nih.gov While this example involves a thiol, similar principles could apply to other nucleophiles under appropriate conditions.

Pyrazolopyridine Synthesis from Related Bromobenzaldehydes

Pyrazolopyridines are a significant class of nitrogen-containing heterocyclic compounds, recognized for their wide range of biological activities, making them attractive targets in medicinal chemistry. nih.gov The synthesis of these scaffolds can be achieved through multicomponent reactions (MCRs), which are efficient one-pot processes involving three or more reactants. nih.gov

While direct synthesis from this compound is not extensively documented, the general strategy often involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent. In this context, related bromobenzaldehydes serve as crucial precursors. For instance, a three-component reaction between an aminopyrazole, an aromatic aldehyde (like a bromobenzaldehyde derivative), and an active methylene (B1212753) compound (such as malononitrile (B47326) or ethyl cyanoacetate) under the influence of a suitable catalyst can yield highly functionalized pyrazolopyridine derivatives. The choice of catalyst is crucial, with novel heterogeneous nanocatalysts showing high efficiency under mild conditions. nih.gov

Nucleophilic Addition and Condensation Reactions

The aldehyde functional group in this compound is a primary site for nucleophilic attack, leading to a variety of important chemical transformations.

Formation of Oxiranes via Interphase Catalysis

The Darzens reaction, or condensation, is a classic method for synthesizing α,β-epoxy esters (glycidic esters) by reacting a carbonyl compound with an α-halo ester in the presence of a base. organic-chemistry.org This reaction can be adapted to form oxiranes from aldehydes like this compound. The use of phase-transfer catalysis (PTC) is particularly effective in this transformation, facilitating the reaction between the aqueous base and the organic reactants. austinpublishinggroup.com

The process involves the deprotonation of an α-halo compound, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. An intramolecular SN2 reaction follows, where the newly formed alkoxide displaces the halide to form the oxirane ring. organic-chemistry.org

Stereoselective Control in Oxirane Formation

Achieving stereoselectivity in the Darzens reaction is a significant challenge. The initial addition to the carbonyl group can form syn and anti diastereomeric intermediates, which then cyclize to the corresponding cis and trans epoxides. organic-chemistry.org The stereochemical outcome is influenced by the reaction conditions and the nature of the reactants and catalyst.

Research has shown that the presence and type of phase-transfer catalyst can dramatically influence the diastereoselectivity of the reaction. For example, in the condensation of tert-butyl chloroacetate (B1199739) with aromatic aldehydes, the reaction without a catalyst predominantly yields the trans-glycidate, whereas the addition of tetrabutylammonium bromide (TBAB) as a catalyst reverses the selectivity to favor the cis-isomer. acs.org Furthermore, the development of chiral phase-transfer catalysts based on cinchona alkaloids has enabled highly enantioselective Darzens reactions, producing optically active epoxides with high yields. brandeis.edursc.org This level of control is crucial for the synthesis of complex, biologically active molecules.

Schiff Base Formation and Subsequent Transformations

Aldehydes readily react with primary amines to form imines, commonly known as Schiff bases. mediresonline.orgmdpi.com This condensation reaction is typically catalyzed by a small amount of acid and often requires the removal of water to drive the equilibrium towards the product. researchgate.net The reaction of this compound with a primary amine would yield the corresponding N-substituted imine.

This reaction is generally high-yielding and can be carried out under various conditions, from refluxing in an alcoholic solvent to microwave-assisted synthesis. mediresonline.orgphilarchive.org

Reactant AReactant BConditionsProduct Type
Aldehyde (e.g., Benzaldehyde (B42025) derivative)Primary AmineAcid catalyst (e.g., acetic acid), reflux in ethanol (B145695)Schiff Base (Imine)
AldehydePrimary AmineMicrowave irradiation, methanol, acetic acidSchiff Base (Imine)

Schiff bases are not merely stable products but are also versatile intermediates for further transformations. The imine C=N double bond can be:

Reduced to form secondary amines.

Act as a substrate in cycloaddition reactions to generate heterocyclic compounds.

Complexed with metal ions, as the nitrogen atom provides a site for coordination. philarchive.org

Reactions Leading to Chromone-Fused Pyrazole Derivatives

A notable transformation involving ortho-haloarylaldehydes like this compound is their reaction with pyrazolone (B3327878) derivatives to form chromone-fused pyrazoles. nih.govdntb.gov.uanih.gov This synthesis occurs through a tandem O-arylation and oxidative coupling reaction. nih.gov

A study by Suresh and coworkers demonstrated a straightforward synthesis using a copper(I) iodide (CuI) catalyst with 1,10-phenanthroline (B135089) as a ligand and potassium carbonate (K₂CO₃) as the base in dimethyl sulfoxide (B87167) (DMSO). nih.gov The reaction proceeds via an initial copper-catalyzed O-arylation of the pyrazolone enol with the ortho-haloarylaldehyde, followed by an intramolecular C-H activation and cyclization to form the fused ring system.

Notably, the choice of the halogen on the benzaldehyde has a significant impact on the reaction yield.

Halogen on BenzaldehydeProduct Yield
Bromo74%
Iodo52%
Chloro25%

This data indicates that 2-bromobenzaldehydes are superior substrates for this transformation compared to their chloro or iodo counterparts. nih.gov Electron-donating groups on the benzaldehyde ring generally lead to good yields, highlighting the synthetic utility of precursors like this compound. nih.gov

Functional Group Interconversions and Protecting Group Chemistry

The three key functional groups of this compound—the aldehyde, the bromo substituent, and the benzyloxy ether—can each undergo specific transformations. The benzyloxy group functions as a protecting group for a phenol.

Protecting Group Chemistry: The benzyl (B1604629) (Bn) ether is a common and robust protecting group for alcohols and phenols. organic-chemistry.org Its removal, or deprotection, is a key step in many synthetic sequences. Standard methods for cleaving benzyl ethers include:

Catalytic Hydrogenolysis: This is the most common method, typically using palladium on carbon (Pd/C) and hydrogen gas (H₂). This method is highly efficient but may be incompatible with other reducible functional groups like alkenes or alkynes. organic-chemistry.org

Lewis Acid Cleavage: Strong Lewis acids like boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃) can cleave benzyl ethers. organic-chemistry.orgacs.org Studies have shown a reactivity hierarchy, allowing for selective deprotection. For instance, BBr₃ cleaves benzyl ethers more rapidly than methyl ethers. acs.org

Oxidative Cleavage: Certain oxidizing agents can also remove benzyl groups. organic-chemistry.org

A significant challenge is the chemoselective deprotection of the benzyl ether without affecting the aryl bromide. While standard hydrogenolysis can sometimes reduce the C-Br bond, milder conditions using transfer hydrogenation (e.g., with triethylsilane and a palladium catalyst) have been developed to selectively cleave benzyl groups in the presence of aryl halides. thieme-connect.com However, selectivity can be substrate-dependent, especially with more reactive aryl bromides. thieme-connect.com

Other Functional Group Interconversions:

Aldehyde Group: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol. It can also participate in various carbon-carbon bond-forming reactions, such as the Wittig reaction or Grignard additions.

Bromo Group: The aryl bromide is a versatile handle for cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of substituents at this position.

Bromide-to-Iodide Exchange via Finkelstein Reaction for Enhanced Reactivity

The conversion of the aryl bromide in this compound to the corresponding aryl iodide is a crucial transformation for increasing its reactivity in subsequent cross-coupling reactions. Aryl iodides are generally more reactive than aryl bromides in common carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Sonogashira couplings. The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aryl halides, although it often requires metal catalysis to proceed efficiently. organic-chemistry.orgnih.gov

The classic Finkelstein reaction involves the exchange of a halogen for another, driven by the precipitation of a less soluble salt in a suitable solvent. nih.govrsc.org For aryl bromides, this equilibrium is not as easily shifted, and thus, transition metal catalysts, such as copper(I) or nickel(II) complexes, are often employed to facilitate the transformation. nih.govmdma.chrsc.org

Copper-Catalyzed Aromatic Finkelstein Reaction:

A mild and general method for the copper-catalyzed conversion of aryl bromides to aryl iodides has been developed, which is tolerant of various functional groups. organic-chemistry.orgmdma.ch This method typically involves the use of copper(I) iodide (CuI) as the catalyst, a diamine ligand, and an iodide salt such as sodium iodide (NaI) in an appropriate solvent like dioxane. mdma.ch The ligand accelerates the reaction, allowing for lower reaction temperatures compared to traditional, uncatalyzed methods. mdma.ch

Nickel-Catalyzed Aromatic Finkelstein Reaction:

Nickel-based catalytic systems have also proven effective for the aromatic Finkelstein reaction. nih.govrsc.org These reactions can be performed using a nickel(II) bromide catalyst in the presence of a phosphine ligand, such as tri-n-butylphosphine, and an iodide source. rsc.org While specific examples for this compound are not prevalent in the literature, the general applicability of these methods to a wide range of functionalized aryl bromides suggests their potential utility for this substrate.

Below is a representative data table for a nickel-catalyzed Finkelstein reaction on a generic aryl bromide, illustrating the typical conditions that could be adapted for this compound.

Interactive Table: Representative Conditions for Nickel-Catalyzed Aromatic Finkelstein Reaction
EntryAryl BromideCatalystLigandIodide SourceSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneNiBr₂ (10 mol%)P(n-Bu)₃ (25 mol%)NaI (6 equiv.)NMP16010 (min)72
22-BromonaphthaleneNiBr₂ (10 mol%)P(n-Bu)₃ (25 mol%)NaI (6 equiv.)NMP18010 (min)68
3N-(2-Bromophenyl)acetamideNiBr₂ (10 mol%)P(n-Bu)₃ (25 mol%)NaI (6 equiv.)NMP20030 (min)51

Data is representative of general procedures for nickel-catalyzed Finkelstein reactions and may require optimization for the specific substrate. rsc.org

Selective Deprotection Strategies (e.g., Hydrogenolysis of Benzyl Ether)

The benzyl ether in this compound serves as a protecting group for the phenolic hydroxyl group. Its selective removal is a key step in many synthetic routes. Hydrogenolysis is a common and mild method for the cleavage of benzyl ethers, proceeding under a hydrogen atmosphere in the presence of a metal catalyst. youtube.comambeed.com

Palladium-Catalyzed Hydrogenolysis:

Palladium on carbon (Pd/C) is the most frequently used catalyst for the hydrogenolysis of benzyl ethers. youtube.comorganic-chemistry.org The reaction is typically carried out in a solvent such as ethanol or ethyl acetate under a hydrogen atmosphere. A significant advantage of this method is that it is often possible to selectively cleave the benzyl ether without affecting other reducible functional groups, such as an aryl bromide or an aldehyde, by carefully selecting the catalyst and reaction conditions. nacatsoc.org

Studies on substrates containing both a benzyl ether and an aromatic halide have shown that selective debenzylation can be achieved. nacatsoc.org The choice of catalyst, in terms of its preparation and properties (e.g., metal dispersion and oxidation state), can significantly influence the selectivity of the reaction. nacatsoc.orgnih.gov

Catalytic Transfer Hydrogenation:

An alternative to using gaseous hydrogen is catalytic transfer hydrogenation. organic-chemistry.orgorganic-chemistry.org In this method, a hydrogen donor molecule, such as formic acid or 2-propanol, is used to generate hydrogen in situ. nih.govorganic-chemistry.org This technique can offer enhanced selectivity and may be advantageous when dealing with substrates that are sensitive to standard hydrogenation conditions. organic-chemistry.orgorganic-chemistry.org For instance, using 2-propanol as a hydrogen donor with a Pd/C catalyst has been shown to be effective for the selective removal of O-benzyl groups. nih.gov

The following table provides representative conditions for the selective hydrogenolysis of a benzyl ether in the presence of an aryl halide, which could be applied to this compound.

Interactive Table: Representative Conditions for Selective Hydrogenolysis of a Benzyl Ether
EntrySubstrateCatalystHydrogen SourceSolventTemp (°C)PressureTime (h)ProductSelectivity (%)
1Benzyl ether with aryl chloride5% Pd/C (unreduced)H₂Ethyl Acetate2545 psig4Desired phenol>99
2Benzyl ether with aryl chloride5% Pd/C (reduced)H₂Ethyl Acetate2545 psig6Desired phenol~98
3Carbohydrate benzyl etherPd/CFormic AcidMethanolRTAtmospheric0.5Deprotected sugarHigh

Data is based on studies of analogous substrates and illustrates the potential for selective deprotection. nacatsoc.orgorganic-chemistry.org

Iv. Applications of 2 Benzyloxy 6 Bromobenzaldehyde As a Key Synthetic Intermediate

Construction of Complex Polycyclic Aromatic and Heterocyclic Systems

The unique substitution pattern of 2-(benzyloxy)-6-bromobenzaldehyde makes it an excellent substrate for the synthesis of fused ring systems. The aldehyde facilitates the formation of new rings through condensation and cyclization reactions, while the bromine atom is a handle for introducing further complexity via metal-catalyzed cross-coupling reactions.

Isoquinoline (B145761) Alkaloid Synthesis and Analogues

The isoquinoline core is a fundamental scaffold present in a vast family of alkaloids with significant biological activities. The synthesis of isoquinoline derivatives often relies on the construction of the heterocyclic ring onto a pre-functionalized benzene (B151609) ring. This compound is a valuable precursor in this context.

A common strategy involves the conversion of the aldehyde group into an imine, followed by an intramolecular cyclization. For instance, condensation of the aldehyde with an appropriate amine, such as an aminoacetaldehyde diethyl acetal, furnishes an imine. Subsequent activation of the C-Br bond, often through lithiation or a transition-metal-catalyzed process, can initiate an intramolecular cyclization onto the imine or a derivative thereof, leading to the formation of the dihydroisoquinoline core. The benzyloxy group can be carried through the synthesis and deprotected at a later stage to yield a phenolic hydroxyl group, a common feature in many natural isoquinoline alkaloids. This approach allows for the synthesis of a variety of substituted isoquinoline analogues.

Reactant 1 Reactant 2 Key Reaction Type Intermediate/Product
This compoundAminoacetaldehyde diethyl acetalImine formation, CyclizationSubstituted 1,2-dihydroisoquinoline
This compoundDopamine hydrochloridePictet-Spengler Reaction (modified)Tetrahydroisoquinoline analogue
This compoundSubstituted 2-alkynyl anilineSonogashira coupling, AnnulationSubstituted Isoquinoline

Phenanthro[9,10-d]imidazole Core Structures

Phenanthro[9,10-d]imidazole derivatives are a class of compounds known for their applications in materials science, particularly as fluorescent probes and materials for organic light-emitting diodes (OLEDs). rsc.orgrsc.orgnih.gov The synthesis of the 2-aryl-1H-phenanthro[9,10-d]imidazole core is efficiently achieved through a one-pot, multi-component reaction.

This reaction, often referred to as the Radziszewski synthesis or a variation thereof, involves the condensation of 9,10-phenanthrenequinone, an aromatic aldehyde, and a source of ammonia (B1221849), typically ammonium (B1175870) acetate (B1210297), in a suitable solvent like glacial acetic acid. researchgate.net this compound can function as the aromatic aldehyde component in this reaction. The aldehyde group reacts with the diamine intermediate formed from 9,10-phenanthrenequinone and ammonia to construct the imidazole (B134444) ring. The resulting product, 2-(2-(benzyloxy)-6-bromophenyl)-1H-phenanthro[9,10-d]imidazole, incorporates the substituted phenyl ring at the 2-position of the phenanthroimidazole core. This product can be used in further synthetic elaborations.

Reactant 1 Reactant 2 Reactant 3 Product
9,10-PhenanthrenequinoneThis compoundAmmonium acetate2-(2-(Benzyloxy)-6-bromophenyl)-1H-phenanthro[9,10-d]imidazole

Indanone and Isochroman-4-one (B1313559) Derivatives

Indanone Derivatives: The synthesis of substituted indanone derivatives can be achieved using the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of a ketone with an aromatic aldehyde to form an α,β-unsaturated ketone. Specifically, 1-indanone (B140024) can be reacted with this compound in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide. researchgate.net The reaction yields (E)-2-(2-(benzyloxy)-6-bromobenzylidene)-2,3-dihydro-1H-inden-1-one. This product is a chalcone-like molecule that can serve as a versatile intermediate for the synthesis of more complex heterocyclic systems, such as spiro compounds, through subsequent reactions like Michael additions or cycloadditions.

Isochroman-4-one Derivatives: The isochroman-4-one skeleton is a key structural motif in some bioactive natural products. A synthetic route to this core can be envisaged starting from this compound. A key transformation would first involve the deprotection of the benzyl (B1604629) ether to yield 2-bromo-6-hydroxybenzaldehyde. This intermediate can then undergo reactions to build the isochroman-4-one ring. For example, a reaction with a suitable three-carbon synthon under basic conditions can lead to the formation of the heterocyclic ring. An intramolecular Heck reaction has been reported as a key step in the synthesis of optically pure isochroman-4-one derivatives starting from a related 6-bromo-2-hydroxy-3-methoxybenzaldehyde, highlighting a potential pathway. researchgate.net

Starting Material Key Reagent Reaction Type Product Class
This compound1-IndanoneClaisen-Schmidt CondensationIndanone Derivative
This compoundReagents for debenzylation and cyclizationDeprotection, CyclizationIsochroman-4-one Derivative

Total Synthesis of Natural Products and Bioactive Compounds

The structural features of this compound make it a valuable building block for the total synthesis of complex natural products and medicinally important compounds.

Synthesis of Lavendamycin (B1674582) Methyl Ester Precursors

Lavendamycin is a potent antitumor antibiotic whose structure is based on a quinoline-5,8-dione system fused to a β-carboline. The total synthesis of lavendamycin and its analogues requires the construction of a suitably substituted quinoline (B57606) precursor. A key intermediate in several synthetic approaches is a substituted quinoline-2-aldehyde.

This compound can serve as a starting point for the synthesis of such a precursor. A plausible synthetic route involves the conversion of the 2-bromo-benzaldehyde moiety into a 2-amino-benzaldehyde derivative. This can be achieved, for example, by first converting the bromo group to an azide (B81097) group via nucleophilic aromatic substitution, followed by reduction. The resulting 2-aminobenzaldehyde (B1207257) can then be subjected to a Friedländer annulation with a methyl ketone to construct the quinoline ring system. nih.govmdpi.com Alternatively, the aldehyde can be elaborated first, followed by the formation of the quinoline ring. The resulting substituted quinoline can then be further functionalized to create the key precursors for the synthesis of lavendamycin methyl ester.

Starting Material Key Transformation Intermediate Target Precursor Class
This compoundAzidation, Reduction2-Amino-6-(benzyloxy)benzaldehydeSubstituted Quinoline-2-aldehyde
This compoundFriedländer AnnulationSubstituted QuinolineLavendamycin Precursor

Modular Access to Tubocurine and Curine (B1669343) Analogues

(+)-Tubocurarine is the active component of the arrow poison curare and is a bis-benzyltetrahydroisoquinoline alkaloid. Its synthesis and that of its diastereomer, curine, represent significant challenges in organic synthesis. A modular approach has been developed for the synthesis of (±)-tubocurine and (±)-curine, which relies on the coupling of two distinct benzylisoquinoline units. nih.govjlu.edu.cn

While the reported synthesis starts from vanillin, the strategy can be adapted to use this compound for the synthesis of novel analogues. The synthesis involves the preparation of two different tetrahydroisoquinoline fragments, which are then coupled together via Ullmann-type C-O ether linkages. This compound provides a scaffold that, with appropriate modifications, can be converted into one of the required benzylisoquinoline subunits. The bromo-substituent is ideal for participating in the crucial copper-catalyzed Ullmann coupling reaction to form the diaryl ether linkage that defines the core structure of these alkaloids. This modularity allows for the synthesis of a library of tubocurine and curine analogues by varying the structure of the coupling partners.

Synthetic Strategy Key Reaction Role of Bromobenzaldehyde Moiety Target Compound Class
Modular SynthesisUllmann C-O CouplingPrecursor to one of the benzylisoquinoline subunitsTubocurine and Curine Analogues

Preparation of Scaffolds for Brd4 Bromodomain Inhibitors

Precursors for Chiral Catalysts and Ligands

A significant application of this compound is in the synthesis of precursors for advanced chiral catalysts and ligands. Its structure is well-suited for elaboration into complex, sterically-defined molecules that can coordinate with metals to facilitate asymmetric transformations.

The compound serves as a critical starting material in the development of novel iron-based catalysts for asymmetric oxidation reactions. These earth-abundant metal complexes are of great interest for enantioselective processes like epoxidation. bldpharm.com A key synthetic strategy begins with this compound (referred to as 2-bromo-6-benzyloxybenzaldehyde in some literature) to build the foundational ligand structure. bldpharm.com

The synthesis commences with a Sonogashira coupling between this compound and an alkyne partner like 3,3-diethoxyprop-1-yne. bldpharm.com This step, however, can produce inconsistent yields. To improve efficiency and reliability, a Finkelstein reaction is first employed to exchange the bromine atom for iodine, creating the more reactive 2-(benzyloxy)-6-iodobenzaldehyde. bldpharm.com This iodinated intermediate undergoes a subsequent Sonogashira coupling under milder conditions, leading to significantly improved and more consistent yields of the desired 6-benzyloxy-2-ethynylbenzaldehyde intermediate. bldpharm.com

Table 1: Optimization of the Sonogashira Coupling Reaction

Starting MaterialCoupling PartnerKey ConditionsProductYield
This compound3,3-Diethoxyprop-1-ynePd(PPh₃)Cl₂, TEA, 70 °C6-Benzyloxy-2-ethynylbenzaldehyde50-78%
2-(Benzyloxy)-6-iodobenzaldehyde3,3-Diethoxyprop-1-ynePd(PPh₃)Cl₂, TEA, 50 °C6-Benzyloxy-2-ethynylbenzaldehyde85%

This sequence highlights the compound's role in accessing key building blocks for iron complexes designed for stereoselective oxygen-transfer reactions. bldpharm.com

The primary role of this compound in this context is to serve as the foundational element for constructing a new class of tetradentate chiral ligands, specifically bis-8-aryl-isoquinoline (AriQ) ligands. bldpharm.com The synthetic design leverages the Larock isoquinoline synthesis to convert the 2-ethynylbenzaldehyde (B1209956) intermediate (derived from this compound) into the isoquinoline core. bldpharm.com

The process involves the annulation of the 6-benzyloxy-2-ethynylbenzaldehyde intermediate in the presence of an amine source, which is a relatively uncommon application for substrates with substituents at the C-6 position. bldpharm.com The reaction successfully yields 8-benzyloxy-3-(diethoxymethyl)-isoquinoline. bldpharm.com This product is then subjected to a two-step modification: selective removal of the benzyl protecting group via hydrogenolysis, followed by triflation of the resulting hydroxyl group. This sequence affords the key intermediate, 8-triflate-3-diethoxymethyl-isoquinoline, in excellent yields on a practical scale. bldpharm.com

Table 2: Synthesis of the Key Isoquinoline Intermediate

PrecursorReaction StepReagentsProductYield
6-Benzyloxy-2-ethynylbenzaldehydeAnnulationt-BuNH₂, CuI, DMF8-Benzyloxy-3-(diethoxymethyl)-isoquinoline75%
8-Benzyloxy-3-(diethoxymethyl)-isoquinolineHydrogenolysisH₂, Pd/C8-Hydroxy-3-(diethoxymethyl)-isoquinoline88%
8-Hydroxy-3-(diethoxymethyl)-isoquinolineTriflationTf₂O, pyridine8-Triflate-3-diethoxymethyl-isoquinoline94%

This robust synthesis demonstrates the crucial role of the initial aldehyde in establishing the stereochemical and electronic framework of the final chiral ligands. bldpharm.com

Generation of Diversified Compound Libraries for Chemical Biology Research

The synthetic pathway established from this compound is explicitly designed to facilitate the creation of diversified compound libraries for chemical biology. The key 8-triflate-3-diethoxymethyl-isoquinoline intermediate is a versatile platform for diversification. bldpharm.com

The triflate group at the 8-position is readily displaced through Suzuki-Miyaura coupling reactions. This allows for the introduction of a wide variety of aryl groups at this position, enabling systematic modification of the ligand's steric and electronic properties. bldpharm.com By preparing different 8-aryl-3-formyl-isoquinoline products from this common intermediate, a library of ligands can be generated. These ligands can then be combined with various chiral diamines to create a broad array of metal complexes. bldpharm.com This modular approach is invaluable for structure-activity-selectivity relationship (SASR) studies, allowing researchers to fine-tune the performance of the resulting iron catalysts for specific asymmetric reactions. bldpharm.com

V. Mechanistic Investigations and Theoretical Studies of Reactions Involving 2 Benzyloxy 6 Bromobenzaldehyde

Reaction Mechanism Elucidation for Cross-Coupling Pathways

While specific mechanistic studies exclusively on 2-(benzyloxy)-6-bromobenzaldehyde are not extensively documented, the principles of cross-electrophile coupling reactions offer a framework for understanding its potential reaction pathways. nih.gov In such reactions, which involve the coupling of two different electrophiles with the aid of a reducing agent, a dual catalytic system is often employed. nih.gov Typically, a nickel catalyst activates the aryl halide (in this case, the bromo-substituted benzaldehyde), while a co-catalyst, such as one based on cobalt, activates the coupling partner. nih.gov The reaction mechanism likely proceeds through a series of oxidative addition, transmetalation, and reductive elimination steps, characteristic of transition metal-catalyzed cross-coupling reactions. The specific loadings of the nickel and cobalt catalysts can be rationally optimized to suit different substrate classes, a principle that would apply to reactions involving this compound. nih.gov

Stereochemical Control and Diastereoselectivity in Synthetic Steps

The benzyloxy group within this compound can play a crucial role in directing the stereochemical outcome of reactions. In analogous systems, a benzyloxy group positioned gamma to a silicon moiety has been observed to reverse the diastereoselectivity in intramolecular reactions of chiral allylsilanes. nih.gov This phenomenon is attributed to the interaction of the ether oxygen with a developing carbocation, leading to the thermodynamic product through a cyclic oxonium species. nih.gov This neighboring group participation suggests that the benzyloxy group in this compound could similarly influence the stereochemistry of reactions at the aldehyde or in its vicinity by forming transient, stereochemically defined intermediates.

Role of Substituent Effects on Reaction Kinetics and Selectivity

The electronic properties of the substituents on the aromatic ring significantly impact reaction kinetics and selectivity. In studies of related benzyloxypyridine derivatives, it has been shown that electron-donating groups on the benzyl (B1604629) portion can decrease the activation energy of rearrangement reactions, thereby increasing the reaction yield. researchgate.net Conversely, electron-withdrawing groups have the opposite effect. researchgate.net Applying this to this compound, the bromine atom, an electron-withdrawing group, would be expected to influence the electron density of the aromatic ring and, consequently, the reactivity of the aldehyde and the C-Br bond. Its presence could modulate the rate and regioselectivity of nucleophilic attack or the oxidative addition step in cross-coupling reactions.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for dissecting the intricate details of reaction mechanisms involving complex molecules like this compound.

Density Functional Theory (DFT) is a valuable method for investigating the transition states of reactions. For instance, DFT calculations on the oxidation of the benzoyl radical, a related structural motif, have been used to determine the thermochemistry of intermediates and reaction pathways. researchgate.net Such studies reveal the energetics of various reaction channels, including exothermic, chain-branching reactions. researchgate.net In the context of this compound, DFT could be employed to model the transition states of its cross-coupling reactions, providing insights into the activation barriers and the influence of the benzyloxy and bromo substituents on the reaction profile. DFT studies on the rearrangement of 2-benzyloxypyridines have successfully identified the rate-determining step and rationalized the effect of substituents on the activation energy. researchgate.net

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its reactivity. The benzyloxy group is not static and can adopt various conformations, which can either facilitate or hinder the approach of reactants to the aldehyde or the bromine atom. Computational conformational analysis can identify the low-energy conformations of the molecule and how these might interact with catalysts or other reagents. For example, the interaction between a benzyloxy group and a transient cationic center has been proposed to control diastereoselectivity in other systems. nih.gov Similar intramolecular interactions could play a significant role in the reactions of this compound, guiding the stereochemical and regiochemical outcomes.

Vi. Analytical Methodologies for Reaction Monitoring and Structural Elucidation of Intermediates

Spectroscopic Techniques for Characterization of Reaction Progress

Spectroscopic methods are paramount for obtaining real-time or near-real-time information about the conversion of reactants to products and for the structural identification of newly formed chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful, non-destructive techniques used to provide detailed information about the molecular structure of the starting material, intermediates, and final products.

¹H NMR: The proton NMR spectrum allows for the identification and quantification of specific functional groups. For instance, in a reaction involving the aldehyde group of 2-(Benzyloxy)-6-bromobenzaldehyde, the disappearance of the characteristic aldehyde proton signal (typically around 9.5-10.5 ppm) and the appearance of new signals corresponding to the product can be monitored over time. The integration of these signals provides a ratio of the different species in the reaction mixture.

¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. The chemical shift of the carbonyl carbon in the aldehyde (around 190 ppm) is a key indicator that can be monitored. Changes in the aromatic region of the spectrum can also indicate transformations on the benzene (B151609) ring.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence or absence of specific functional groups. The strong absorption band of the carbonyl (C=O) group in the aldehyde (typically around 1680-1700 cm⁻¹) is a prominent feature in the IR spectrum of this compound. The progress of a reaction involving the aldehyde can be followed by observing the decrease in the intensity of this band and the appearance of new bands corresponding to the functional groups of the product, for example, an alcohol (O-H stretch around 3200-3600 cm⁻¹) or an ester (C=O stretch around 1735-1750 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of the molecules in a sample. It is invaluable for confirming the molecular weight of intermediates and the final product. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer can be used to monitor the reaction mixture. The disappearance of the molecular ion peak corresponding to this compound and the emergence of a new peak corresponding to the product's molecular weight confirms the progress of the reaction. Fragmentation patterns can further aid in the structural elucidation of the products.

Table 1: Representative Spectroscopic Data for Benzaldehyde (B42025) Derivatives

TechniqueFunctional GroupTypical Chemical Shift / Frequency
¹H NMR Aldehyde (-CHO)9.5 - 10.5 ppm
Aromatic (Ar-H)7.0 - 8.0 ppm
Benzylic (-O-CH₂-Ph)~5.2 ppm
¹³C NMR Carbonyl (C=O)~190 ppm
Aromatic (Ar-C)110 - 160 ppm
Benzylic (-O-CH₂)~70 ppm
IR Carbonyl (C=O) Stretch1680 - 1700 cm⁻¹
C-O Stretch1200 - 1300 cm⁻¹
Aromatic C-H Stretch~3030 cm⁻¹

Chromatographic Methods for Product Isolation and Purity Assessment

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the isolation of the desired product and the assessment of its purity.

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive qualitative technique used to monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate at different time intervals, the disappearance of the starting material spot and the appearance of the product spot can be visualized under UV light or by using a staining agent. The relative retention factors (Rf values) of the spots help in identifying the different components.

Column Chromatography: For the purification of the reaction products on a preparative scale, column chromatography is the most common method. The crude reaction mixture is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and a solvent or a mixture of solvents (the mobile phase) is passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient chromatographic technique used for both analytical and preparative purposes. It offers high resolution and sensitivity for separating complex mixtures. For purity assessment, a small amount of the isolated product is injected into the HPLC system. The resulting chromatogram shows a peak for each component, and the area of the peak is proportional to its concentration. A single, sharp peak indicates a high degree of purity. Different detectors like UV-Vis or mass spectrometers (LC-MS) can be coupled with HPLC for enhanced detection and identification. bldpharm.com

Gas Chromatography (GC): For volatile and thermally stable compounds, GC is an excellent technique for purity assessment. The sample is vaporized and injected into a long, thin column. The components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) is used for detection. The purity is determined by the relative area of the peaks in the chromatogram. orientjchem.orgresearchgate.net

Table 2: Chromatographic Methods and Their Applications

MethodPrincipleApplication
TLC Separation based on differential adsorption on a thin layer.Rapid reaction monitoring and qualitative analysis.
Column Chromatography Separation based on differential adsorption on a packed column.Preparative isolation and purification of products.
HPLC High-pressure separation with high resolution.Quantitative purity assessment and preparative purification.
GC Separation of volatile compounds based on boiling point and polarity.Purity assessment of volatile products and intermediates.

Vii. Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes

The traditional multi-step synthesis of 2-(benzyloxy)-6-bromobenzaldehyde often involves the use of hazardous reagents and generates significant chemical waste. A primary future objective will be the development of more environmentally benign and sustainable synthetic pathways. This will likely involve a multi-pronged approach focusing on greener solvents, atom economy, and the use of renewable starting materials.

One promising avenue is the exploration of one-pot or tandem reactions that minimize intermediate purification steps. For instance, a hypothetical green synthesis could start from a more readily available and less hazardous precursor, such as 2-hydroxy-6-bromobenzaldehyde. The direct benzylation and subsequent transformations could potentially be carried out in a single reaction vessel using eco-friendly solvents like anisole (B1667542) or dimethyl carbonate, replacing traditional chlorinated solvents.

Furthermore, the development of catalytic systems that can operate under milder conditions and with lower catalyst loadings will be crucial. The use of mechanochemistry, where reactions are induced by mechanical force in the absence of bulk solvents, also presents an exciting, solvent-free alternative for the synthesis of this compound and its precursors. researchgate.net

Table 1: Comparison of a Hypothetical Green Synthesis with a Traditional Route

FeatureTraditional RouteHypothetical Green Route
Starting Material 2-Bromo-6-fluorobenzaldehyde2-Hydroxy-6-bromobenzaldehyde
Key Steps Nucleophilic aromatic substitution, oxidationOne-pot benzylation
Solvents Dichloromethane, DimethylformamideAnisole, Dimethyl Carbonate
Catalyst Stoichiometric baseCatalytic phase-transfer catalyst
Waste Profile High volume of organic and inorganic wasteReduced waste, recyclable solvent

Chemo- and Regioselective Transformations of the Benzaldehyde (B42025) Moiety

The aldehyde functional group in this compound is a key site for a vast array of chemical transformations. Future research will undoubtedly focus on exploiting this reactivity with a high degree of chemo- and regioselectivity, particularly given the steric hindrance imposed by the ortho-benzyloxy and bromo substituents.

A significant area of exploration will be the development of catalytic asymmetric additions to the aldehyde, enabling the synthesis of chiral secondary alcohols. These chiral building blocks are of high value in medicinal chemistry. The challenge will be to design catalysts that can overcome the steric bulk around the aldehyde to deliver high enantioselectivity.

Another emerging area is the use of the aldehyde as a directing group in C-H activation reactions. While the ortho positions are blocked, there is potential for directed activation of the C-H bonds on the benzyloxy group or even more remote positions on the benzaldehyde ring, leading to novel annulation and functionalization patterns.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, scalability, and reproducibility. The integration of the synthesis and derivatization of this compound into flow chemistry platforms represents a significant future direction.

A modular flow setup could be designed to perform the synthesis of the core molecule, followed by in-line purification and subsequent functionalization. For example, a flow reactor could be dedicated to a Suzuki-Miyaura cross-coupling reaction at the bromide position, with the product stream then directly fed into another reactor for a subsequent transformation of the aldehyde group. This approach would enable the rapid generation of a library of diverse derivatives for screening in drug discovery or materials science applications.

Exploration of Novel Catalytic Systems for Challenging Bond Formations

The ortho-disubstituted nature of this compound makes bond formation at the C-Br position particularly challenging due to steric hindrance. A major focus of future research will be the discovery and application of novel catalytic systems that can efficiently facilitate cross-coupling reactions at this sterically congested site.

Recent advances in ligand design for palladium-catalyzed cross-coupling reactions, such as the development of bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald and Hartwig ligands), will be instrumental. wikipedia.orgnih.gov These advanced catalytic systems are known to promote challenging couplings, including those with sterically hindered substrates. Research will likely explore the efficacy of a range of modern palladium, nickel, and copper catalysts for various cross-coupling reactions. wikipedia.orgorganic-chemistry.orgnih.gov

Table 2: Potential Cross-Coupling Reactions for this compound

ReactionCoupling PartnerPotential Catalyst SystemProduct Type
Suzuki-Miyaura nih.govrsc.orgeurekaselect.comAryl/heteroaryl boronic acids/estersPd(OAc)₂, SPhos, K₃PO₄Biaryl aldehydes
Sonogashira organic-chemistry.orgnih.govorganic-chemistry.orgTerminal alkynesPdCl₂(PPh₃)₂, CuI, Et₃NAryl-alkynyl aldehydes
Heck wikipedia.orgnih.govorganic-chemistry.orgAlkenesPd(OAc)₂, P(o-tol)₃, K₂CO₃Alkenyl-substituted aldehydes
Buchwald-Hartwig Amination wikipedia.orgnih.govnih.govAmines, amidesPd₂(dba)₃, BINAP, NaOtBuN-Aryl aldehydes

Computational Design of Enhanced Reactivity and Selectivity in Derivatives

Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research. For this compound and its derivatives, computational methods will play a crucial role in predicting reactivity, designing novel structures with enhanced properties, and elucidating reaction mechanisms.

Density Functional Theory (DFT) calculations can be employed to model the transition states of various reactions, providing insights into the factors that control chemo- and regioselectivity. This understanding can guide the rational design of catalysts and reaction conditions to favor desired outcomes.

Furthermore, quantitative structure-activity relationship (QSAR) studies could be used to design derivatives with specific biological activities. By correlating the structural features of a library of compounds derived from this compound with their biological effects, predictive models can be built to guide the synthesis of new, more potent analogues. This in silico screening can significantly accelerate the drug discovery process by prioritizing the most promising candidates for synthesis and testing.

Q & A

Q. What are effective synthetic routes for preparing 2-(Benzyloxy)-6-bromobenzaldehyde?

  • Methodology : A high-yield (85%) approach involves FeCl₃·6H₂O-catalyzed allylation of precursor 13b in dichloromethane (DCM) at 23°C. This reaction proceeds via a regioselective Friedel-Crafts alkylation, leveraging the electron-withdrawing bromine substituent to direct electrophilic substitution .
  • Key Considerations : Optimize catalyst loading (typically 10 mol%) and reaction time (monitored via TLC). Purify via column chromatography using hexane/ethyl acetate gradients.

Q. How should researchers handle this compound safely in the lab?

  • Safety Protocol :
  • Skin/Eye Contact : Flush with water for 15 minutes; consult a physician .
  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Storage : Store in a sealed container under inert gas (N₂/Ar) in a cool, dry environment to prevent oxidation or hydrolysis .

Q. What purification techniques are recommended for this compound?

  • Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (4:1 to 1:1 gradient). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Recrystallization : Dissolve in hot ethanol, cool slowly to 4°C, and filter crystalline product. Validate purity by melting point analysis and NMR .

Advanced Research Questions

Q. How can FeCl₃·6H₂O enhance reaction efficiency in synthesizing derivatives of this compound?

  • Catalytic Role : FeCl₃ activates the aldehyde group for nucleophilic attack, facilitating Knoevenagel condensations or Diels-Alder cascades. For example, it enables biomimetic hetero-Diels-Alder cyclization to generate polycyclic frameworks .
  • Mechanistic Insight : Monitor reaction progress via in-situ IR spectroscopy to track carbonyl stretching frequency shifts (1720 cm⁻¹ → 1680 cm⁻¹ upon enol ether formation) .

Q. What advanced spectroscopic methods are suitable for characterizing metal complexes derived from this compound?

  • Techniques :
  • FT-IR : Identify shifts in ν(C=N) (1600–1620 cm⁻¹) and ν(C-O) (1250–1270 cm⁻¹) to confirm Schiff base formation .
  • UV-Vis : Analyze d-d transitions (e.g., Cu(II) complexes at 600–700 nm) and ligand-to-metal charge transfer bands .
  • EPR : Resolve hyperfine splitting patterns for paramagnetic Co(II) or Cu(II) complexes in frozen DMF .

Q. How can researchers resolve contradictions in reported reaction yields for allylation or benzylation steps?

  • Troubleshooting :
  • Moisture Sensitivity : Ensure anhydrous conditions (e.g., molecular sieves in DCM) to prevent FeCl₃ deactivation .
  • Substituent Effects : Bromine’s electron-withdrawing nature may slow reactions vs. chloro/fluoro analogs; adjust temperature (e.g., 40°C) or catalyst (e.g., BF₃·OEt₂) .
  • Quantitative Analysis : Use GC-MS or ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to validate yields .

Q. What bioactivity screening strategies are applicable to Schiff base derivatives of this compound?

  • Antioxidant Assays :
  • DPPH radical scavenging (IC₅₀ values via UV-Vis at 517 nm) .
  • SOD-mimetic activity using nitroblue tetrazolium (NBT) reduction assays .
    • Antimicrobial Testing : Minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Steric Hindrance : The benzyloxy group at position 2 may impede Pd catalyst accessibility; use bulky ligands (e.g., SPhos) to enhance turnover .
  • Electronic Effects : Bromine’s inductive effect stabilizes transition states in SNAr reactions with amines or thiols. Compare Hammett σ values (σₚ = +0.23 for Br) to predict regioselectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-6-bromobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-6-bromobenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.